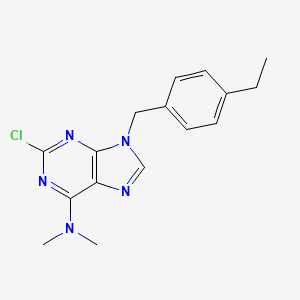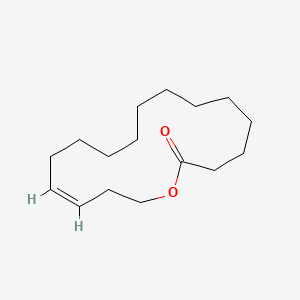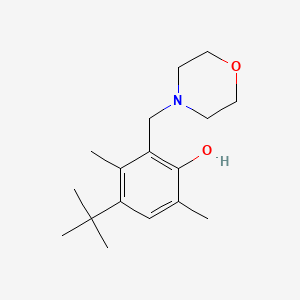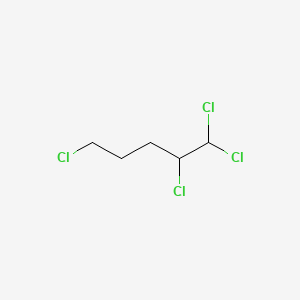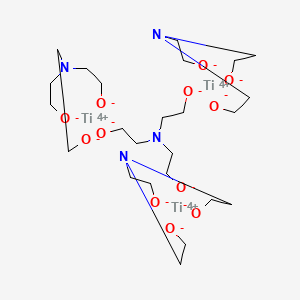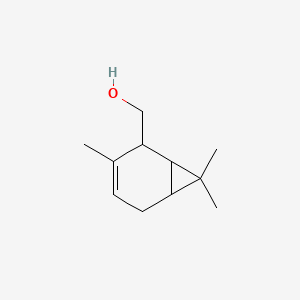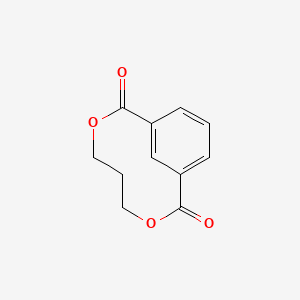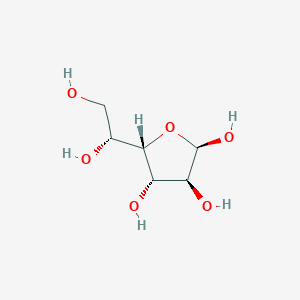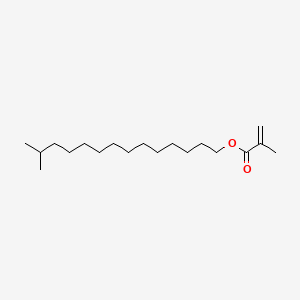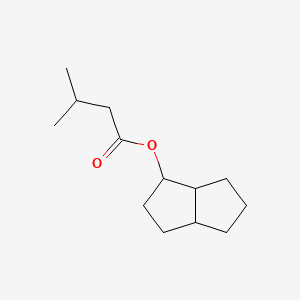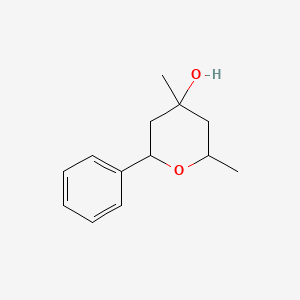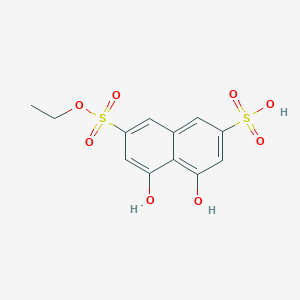
Ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid is an organic compound with the molecular formula C12H12O8S2. It is a derivative of naphthalene, characterized by the presence of ethyl, hydroxyl, and sulfonic acid groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid typically involves the sulfonation of ethyl-4,5-dihydroxynaphthalene. The reaction conditions often include the use of concentrated sulfuric acid and controlled temperatures to ensure the proper introduction of sulfonic acid groups at the 2 and 7 positions of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where ethyl-4,5-dihydroxynaphthalene is treated with sulfur trioxide or oleum. The reaction is carefully monitored to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or amines are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Sulfonate esters and amides.
Scientific Research Applications
Ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and chelating agents.
Biology: Employed in the visualization of trichothecenes on thin-layer chromatography (TLC) plates.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to participate in hydrogen bonding, electrostatic interactions, and coordination with metal ions. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxynaphthalene-2,7-disulfonic acid: Lacks the ethyl group but shares similar functional groups and reactivity.
Chromotropic acid: Another naphthalene derivative with hydroxyl and sulfonic acid groups, used in similar applications.
Uniqueness
Ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
71648-30-1 |
|---|---|
Molecular Formula |
C12H12O8S2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
7-ethoxysulfonyl-4,5-dihydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C12H12O8S2/c1-2-20-22(18,19)9-4-7-3-8(21(15,16)17)5-10(13)12(7)11(14)6-9/h3-6,13-14H,2H2,1H3,(H,15,16,17) |
InChI Key |
KSQYYZZNPDYERU-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CC2=CC(=CC(=C2C(=C1)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


